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Compound of Interest

Compound Name: 2',6'-Difluoroacetophenone

Cat. No.: B084162 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for 2',6'-
Difluoroacetophenone, a key aromatic ketone of interest to researchers, scientists, and

professionals in drug development. This document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Molecular Structure
2',6'-Difluoroacetophenone possesses a molecular formula of C₈H₆F₂O and a molecular

weight of 156.13 g/mol .[1][2] The structure consists of an acetophenone core with two fluorine

atoms substituted at the 2' and 6' positions of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 2',6'-
Difluoroacetophenone. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR

spectral data.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2',6'-Difluoroacetophenone is expected to show two main signals: a

singlet for the methyl protons and a multiplet for the aromatic protons. Due to the symmetrical

substitution of the fluorine atoms, the aromatic region will present a characteristic pattern.
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Signal Assignment
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity
Coupling Constant
(J, Hz) (Predicted)

CH₃ ~2.6 t ~2-3 (⁵JHF)

H-4' ~7.4-7.6 m

H-3', H-5' ~7.0-7.2 m

Note: Predicted values are based on spectral data of similar compounds and general principles

of NMR spectroscopy. The methyl group's signal may appear as a triplet due to coupling with

the two equivalent ortho-fluorine atoms.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

signals will be influenced by the electronegative fluorine and oxygen atoms, and C-F coupling

will be observed.

Carbon Assignment
Chemical Shift (δ, ppm)
(Predicted)

C-F Coupling (JCF, Hz)
(Predicted)

C=O ~195-200 d, ³JCF ≈ 5-10

C-1' ~115-120 t, ²JCF ≈ 20-30

C-2', C-6' ~160-165 d, ¹JCF ≈ 240-260

C-3', C-5' ~112-115 d, ²JCF ≈ 20-25

C-4' ~130-135 t, ³JCF ≈ 8-12

CH₃ ~30-32 q, ⁴JCF ≈ 1-3

Note: Predicted values are based on known ¹³C NMR data for fluorinated aromatic compounds.

2.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine

atoms.
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Fluorine Assignment Chemical Shift (δ, ppm) (Predicted)

F-2', F-6' ~ -110 to -120

Note: Chemical shifts are relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy
The IR spectrum of 2',6'-Difluoroacetophenone is characterized by strong absorptions

corresponding to the carbonyl group and C-F bonds.

Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Intensity

~3100-3000 C-H (aromatic) Medium

~2950-2850 C-H (aliphatic) Medium

~1700-1720 C=O (carbonyl) Strong

~1600-1450 C=C (aromatic) Medium-Strong

~1250-1100 C-F Strong

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2',6'-Difluoroacetophenone is expected to

show a molecular ion peak and characteristic fragmentation patterns.

m/z Fragment Ion (Predicted) Relative Abundance

156 [M]⁺ Moderate

141 [M - CH₃]⁺ High

113 [M - CH₃ - CO]⁺ Moderate

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 2',6'-Difluoroacetophenone in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3][4][5][6]

Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate

matter.[4][5]

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[7]

Data Acquisition:

Tune and shim the instrument to the sample.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, use a proton-decoupled pulse sequence.

For ¹⁹F NMR, use a suitable pulse program with a fluorine probe or a broadband probe

tuned to the ¹⁹F frequency.

Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual

solvent peak.[7]

Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Protocol

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., with a diamond or zinc selenide crystal).[8][9][10]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[8]

Sample Application: Place a small drop of liquid 2',6'-Difluoroacetophenone directly onto

the ATR crystal.[8][11]

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹.
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Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.[12]

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.[12][13][14][15]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key NMR Correlations
Caption: Molecular structure and predicted NMR couplings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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